3-Bromo-6-(perfluoroethyl)pyridazine
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Overview
Description
3-Bromo-6-(perfluoroethyl)pyridazine is a heterocyclic compound containing a pyridazine ring substituted with a bromine atom at the 3-position and a perfluoroethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(perfluoroethyl)pyridazine can be achieved through several methods. One common approach involves the reaction of 3-bromo-pyridazine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(perfluoroethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to yield dihydropyridazines.
Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines, depending on the nucleophile used.
Oxidation Reactions: Pyridazine N-oxides are formed.
Reduction Reactions: Dihydropyridazines are obtained.
Scientific Research Applications
3-Bromo-6-(perfluoroethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Due to its unique electronic properties, it is investigated for use in organic electronics and as a building block for advanced materials.
Chemical Biology: The compound is used as a probe to study biological processes and as a precursor for the synthesis of bioactive molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(perfluoroethyl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The perfluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains a similar pyridazine core but with different substituents, leading to distinct chemical properties and applications.
3,6-Diarylpyridazines: These compounds have aryl groups at the 3 and 6 positions, offering different electronic and steric properties.
Pyridazinone Derivatives: These compounds contain a keto group at the 3-position, which significantly alters their reactivity and biological activity.
Uniqueness
3-Bromo-6-(perfluoroethyl)pyridazine is unique due to the presence of the perfluoroethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high chemical and thermal stability, such as in materials science and catalysis.
Properties
Molecular Formula |
C6H2BrF5N2 |
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Molecular Weight |
276.99 g/mol |
IUPAC Name |
3-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridazine |
InChI |
InChI=1S/C6H2BrF5N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H |
InChI Key |
HSBJRIOUKWPZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
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